molecular formula C7H8N4O B3348413 6-Methoxyimidazo[1,2-b]pyridazin-3-amine CAS No. 169956-64-3

6-Methoxyimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B3348413
CAS No.: 169956-64-3
M. Wt: 164.16 g/mol
InChI Key: DZBOHFNIFVUQAG-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a methoxy group at the 6-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyimidazo[1,2-b]pyridazin-3-amine typically involves a two-step one-pot method. The process begins with the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the two-step one-pot synthesis suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyimidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-b]pyridazines with different substituents at the 3- and 6-positions.

Scientific Research Applications

6-Methoxyimidazo[1,2-b]pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with its targets, leading to inhibition or activation of biological pathways. These interactions are crucial for its potential therapeutic effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxyimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy group at the 6-position and the amine group at the 3-position allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-methoxyimidazo[1,2-b]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBOHFNIFVUQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NC=C2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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